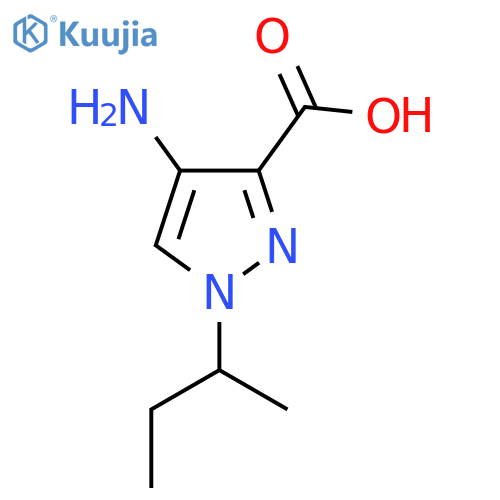Cas no 1696051-14-5 (4-Amino-1-(butan-2-yl)-1H-pyrazole-3-carboxylic acid)

1696051-14-5 structure
商品名:4-Amino-1-(butan-2-yl)-1H-pyrazole-3-carboxylic acid
4-Amino-1-(butan-2-yl)-1H-pyrazole-3-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 1696051-14-5
- 4-Amino-1-(butan-2-yl)-1H-pyrazole-3-carboxylic acid
- EN300-1105935
- 4-Amino-1-(butan-2-yl)-1H-pyrazole-3-carboxylicacid
- 1H-Pyrazole-3-carboxylic acid, 4-amino-1-(1-methylpropyl)-
-
- インチ: 1S/C8H13N3O2/c1-3-5(2)11-4-6(9)7(10-11)8(12)13/h4-5H,3,9H2,1-2H3,(H,12,13)
- InChIKey: LWYVNNWQXAMQJD-UHFFFAOYSA-N
- ほほえんだ: OC(C1C(=CN(C(C)CC)N=1)N)=O
計算された属性
- せいみつぶんしりょう: 183.100776666g/mol
- どういたいしつりょう: 183.100776666g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 13
- 回転可能化学結合数: 3
- 複雑さ: 198
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.2
- トポロジー分子極性表面積: 81.1Ų
じっけんとくせい
- 密度みつど: 1.32±0.1 g/cm3(Predicted)
- ふってん: 360.1±27.0 °C(Predicted)
- 酸性度係数(pKa): 4.80±0.10(Predicted)
4-Amino-1-(butan-2-yl)-1H-pyrazole-3-carboxylic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1105935-0.1g |
4-amino-1-(butan-2-yl)-1H-pyrazole-3-carboxylic acid |
1696051-14-5 | 95% | 0.1g |
$678.0 | 2023-10-27 | |
| Enamine | EN300-1105935-1g |
4-amino-1-(butan-2-yl)-1H-pyrazole-3-carboxylic acid |
1696051-14-5 | 95% | 1g |
$770.0 | 2023-10-27 | |
| Enamine | EN300-1105935-5g |
4-amino-1-(butan-2-yl)-1H-pyrazole-3-carboxylic acid |
1696051-14-5 | 95% | 5g |
$2235.0 | 2023-10-27 | |
| Enamine | EN300-1105935-1.0g |
4-amino-1-(butan-2-yl)-1H-pyrazole-3-carboxylic acid |
1696051-14-5 | 1g |
$1057.0 | 2023-06-10 | ||
| Enamine | EN300-1105935-2.5g |
4-amino-1-(butan-2-yl)-1H-pyrazole-3-carboxylic acid |
1696051-14-5 | 95% | 2.5g |
$1509.0 | 2023-10-27 | |
| Enamine | EN300-1105935-0.05g |
4-amino-1-(butan-2-yl)-1H-pyrazole-3-carboxylic acid |
1696051-14-5 | 95% | 0.05g |
$647.0 | 2023-10-27 | |
| Enamine | EN300-1105935-10g |
4-amino-1-(butan-2-yl)-1H-pyrazole-3-carboxylic acid |
1696051-14-5 | 95% | 10g |
$3315.0 | 2023-10-27 | |
| Enamine | EN300-1105935-5.0g |
4-amino-1-(butan-2-yl)-1H-pyrazole-3-carboxylic acid |
1696051-14-5 | 5g |
$3065.0 | 2023-06-10 | ||
| Enamine | EN300-1105935-10.0g |
4-amino-1-(butan-2-yl)-1H-pyrazole-3-carboxylic acid |
1696051-14-5 | 10g |
$4545.0 | 2023-06-10 | ||
| Enamine | EN300-1105935-0.25g |
4-amino-1-(butan-2-yl)-1H-pyrazole-3-carboxylic acid |
1696051-14-5 | 95% | 0.25g |
$708.0 | 2023-10-27 |
4-Amino-1-(butan-2-yl)-1H-pyrazole-3-carboxylic acid 関連文献
-
Sean W. Reilly,Charles Edwin Webster,T. Keith Hollis,Henry U. Valle Dalton Trans., 2016,45, 2823-2828
-
Zeinab Salehi,Reza Kowsari-Esfahan,Mohammad Ali Shokrgozar Biomater. Sci., 2018,6, 1664-1690
-
Priyanka Tiwari,Manish Yadav,Aiswarjya Bastia,G. C. Pandey,Chandana Rath New J. Chem., 2021,45, 22396-22405
-
Krishna K. Pandey Dalton Trans., 2012,41, 3278-3286
-
María Ventura,Carmen Ramírez de Arellano,Marta E. G. Mosquera,Gerardo Jiménez,Tomás Cuenca Dalton Trans., 2011,40, 5728-5733
1696051-14-5 (4-Amino-1-(butan-2-yl)-1H-pyrazole-3-carboxylic acid) 関連製品
- 1711568-86-3(ethyl 8-ethyl-2-azaspiro4.5decane-4-carboxylate)
- 2172631-96-6(2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-enamido-2-(1-methyl-1H-pyrazol-4-yl)acetic acid)
- 340310-05-6((2Z)-2-cyano-3-[4-(2,4-dinitrophenoxy)-3-methoxyphenyl]-N-(4-ethylphenyl)prop-2-enamide)
- 2249321-27-3(N-(4-Amino-3,5-dichlorophenyl)-4-[(prop-2-enoylamino)methyl]benzamide)
- 2101546-35-2(trans-4-fluorocyclohexanecarboxylate methyl)
- 2171461-04-2(7-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidoheptanoic acid)
- 2649047-20-9(cyclopropyl(1-methyl-4,5-dihydro-1H-imidazol-2-yl)methanamine)
- 1020992-57-7(2-4-(1-Aminoethyl)-2-methoxyphenoxyethan-1-ol)
- 62343-67-3(2-(3,5-dimethylphenyl)ethan-1-ol)
- 1856543-03-7(Benzenesulfonamide, 3-amino-4,5-difluoro-)
推奨される供給者
Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
